molecular formula C16H14Cl2N2O2 B4195779 N-(3,4-dichlorobenzoyl)phenylalaninamide

N-(3,4-dichlorobenzoyl)phenylalaninamide

Cat. No. B4195779
M. Wt: 337.2 g/mol
InChI Key: NPPVMCVYEYWVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzoyl)phenylalaninamide, also known as DCPA, is a synthetic compound that has been widely used in scientific research for its unique properties. DCPA is a derivative of phenylalanine, an essential amino acid that is involved in various physiological processes in the human body.

Mechanism of Action

N-(3,4-dichlorobenzoyl)phenylalaninamide inhibits the activity of proteases by binding to the active site of the enzyme, preventing it from breaking down proteins. This mechanism of action has been well-studied and has led to the development of this compound-based inhibitors for various proteases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in the degradation of extracellular matrix, which is important for tissue repair and regeneration. This compound has also been shown to inhibit the activity of proteases involved in the production of inflammatory cytokines, which are involved in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dichlorobenzoyl)phenylalaninamide in lab experiments is its specificity towards proteases. This allows researchers to study the role of proteases in various biological processes with high precision. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the use of N-(3,4-dichlorobenzoyl)phenylalaninamide in scientific research. One direction is the development of this compound-based inhibitors for specific proteases involved in various diseases. Another direction is the study of the role of proteases in various physiological processes using this compound as a tool. Finally, the development of new synthetic methods for this compound can lead to the production of more potent and specific inhibitors for proteases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its unique properties. It has been shown to inhibit the activity of proteases, which has led to its use as a tool to study various biological processes. The mechanism of action of this compound has been well-studied, and it has various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are also several future directions for its use in scientific research.

Scientific Research Applications

N-(3,4-dichlorobenzoyl)phenylalaninamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of proteases, enzymes that are involved in the breakdown of proteins. This property has been used to study the role of proteases in various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-12-7-6-11(9-13(12)18)16(22)20-14(15(19)21)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPVMCVYEYWVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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